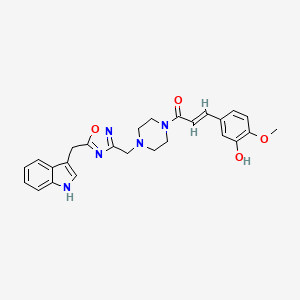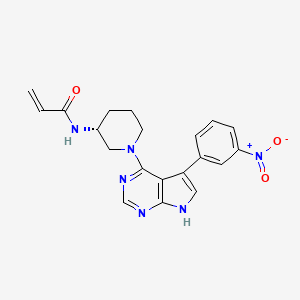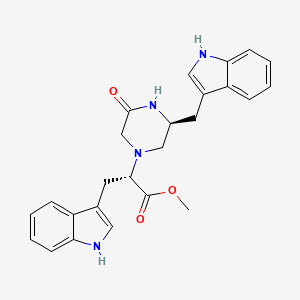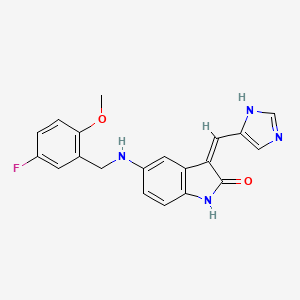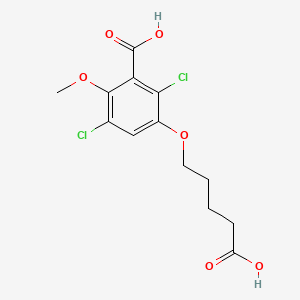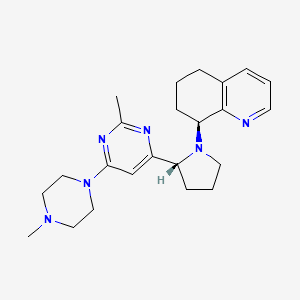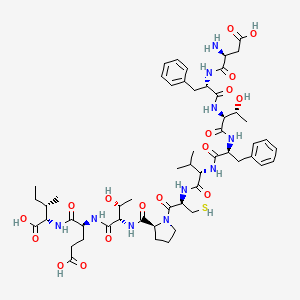
PRDX3(103-112), human
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PRDX3(103-112), human, is a peptide fragment derived from the larger protein peroxiredoxin 3. Peroxiredoxin 3 is a mitochondrial protein that plays a crucial role in protecting cells from oxidative stress by reducing hydrogen peroxide and organic hydroperoxides to water and alcohols . This peptide fragment is specifically involved in the regulation of cellular proliferation, differentiation, and antioxidant functions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PRDX3(103-112), human, typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound, follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
PRDX3(103-112), human, primarily undergoes oxidation and reduction reactions. It is hyperoxidized by mitochondrial lipid peroxides, which plays a role in ferroptosis, a form of regulated cell death .
Common Reagents and Conditions
Oxidation: Mitochondrial lipid peroxides are common oxidizing agents.
Reduction: Thioredoxin and glutathione are common reducing agents.
Major Products
The major product of the oxidation of this compound, is its hyperoxidized form, which inhibits cystine uptake .
Wissenschaftliche Forschungsanwendungen
PRDX3(103-112), human, has several scientific research applications:
Wirkmechanismus
PRDX3(103-112), human, exerts its effects through the following mechanisms:
Oxidation: It is hyperoxidized by mitochondrial lipid peroxides, leading to the inhibition of cystine uptake.
Molecular Targets: The primary molecular targets are cystine transporters, which are inhibited by the hyperoxidized form of the peptide.
Pathways Involved: The peptide is involved in the ferroptosis pathway, which is regulated by the solute carrier family 7 member 11-cystine-glutathione-glutathione peroxidase 4 axis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Peroxiredoxin 4: Another member of the peroxiredoxin family with similar antioxidant functions.
Thioredoxin: A protein that also reduces hydrogen peroxide and organic hydroperoxides.
Uniqueness
PRDX3(103-112), human, is unique due to its specific role in ferroptosis and its mitochondrial localization, which distinguishes it from other peroxiredoxins and antioxidant proteins .
Eigenschaften
Molekularformel |
C54H78N10O17S |
|---|---|
Molekulargewicht |
1171.3 g/mol |
IUPAC-Name |
(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C54H78N10O17S/c1-7-28(4)42(54(80)81)61-46(72)34(20-21-39(67)68)56-51(77)44(30(6)66)63-49(75)38-19-14-22-64(38)53(79)37(26-82)59-50(76)41(27(2)3)60-47(73)36(24-32-17-12-9-13-18-32)58-52(78)43(29(5)65)62-48(74)35(23-31-15-10-8-11-16-31)57-45(71)33(55)25-40(69)70/h8-13,15-18,27-30,33-38,41-44,65-66,82H,7,14,19-26,55H2,1-6H3,(H,56,77)(H,57,71)(H,58,78)(H,59,76)(H,60,73)(H,61,72)(H,62,74)(H,63,75)(H,67,68)(H,69,70)(H,80,81)/t28-,29+,30+,33-,34-,35-,36-,37-,38-,41-,42-,43-,44-/m0/s1 |
InChI-Schlüssel |
TZCAFWJBEQOBEX-GDWSKPTESA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)N |
Kanonische SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-[(1S)-1-(naphthalen-2-yl)ethyl]-1H-benzimidazole-7-carboxamide](/img/structure/B12383230.png)
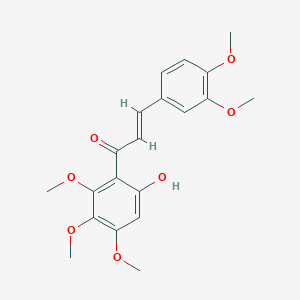
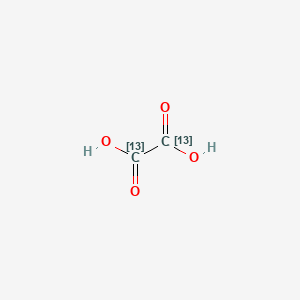
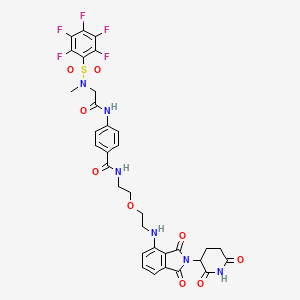
![9H-fluoren-9-ylmethyl N-[(5S)-5-acetamido-6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12383247.png)

